Diethyl (2,3,5-trimethylpyridin-1(2H)-yl)phosphonate
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Overview
Description
Diethyl (2,3,5-trimethylpyridin-1(2H)-yl)phosphonate is an organic compound that belongs to the class of phosphonates, which are characterized by the presence of a phosphonate group (P(=O)(OH)2) attached to an organic moiety. This compound features a pyridine ring substituted with three methyl groups at positions 2, 3, and 5, and a diethyl phosphonate group attached to the nitrogen atom of the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,3,5-trimethylpyridin-1(2H)-yl)phosphonate typically involves the following steps:
Formation of 2,3,5-trimethylpyridine: This can be achieved through the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Phosphonation: The 2,3,5-trimethylpyridine is then reacted with diethyl phosphite in the presence of a catalyst such as triethylamine or a Lewis acid like zinc chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,3,5-trimethylpyridin-1(2H)-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding N-oxide.
Reduction: Reduction of the phosphonate group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Diethyl (2,3,5-trimethylpyridin-1(2H)-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl (2,3,5-trimethylpyridin-1(2H)-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to the active site of enzymes and inhibiting their activity. The phosphonate group can mimic the transition state of phosphate esters, making it a potent inhibitor of enzymes that catalyze phosphoryl transfer reactions. Additionally, the pyridine ring can interact with aromatic residues in the active site, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,3,5-trimethylpyridine: Lacks the phosphonate group, making it less versatile in terms of chemical reactivity.
Diethyl phosphite: Lacks the pyridine ring, limiting its applications in coordination chemistry and biological interactions.
Pyridine-N-oxide: Contains an N-oxide group instead of a phosphonate group, leading to different chemical and biological properties.
Uniqueness
Diethyl (2,3,5-trimethylpyridin-1(2H)-yl)phosphonate is unique due to the presence of both the pyridine ring and the diethyl phosphonate group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
62024-66-2 |
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Molecular Formula |
C12H22NO3P |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2,3,5-trimethyl-2H-pyridine |
InChI |
InChI=1S/C12H22NO3P/c1-6-15-17(14,16-7-2)13-9-10(3)8-11(4)12(13)5/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
INBZKZMUHSHDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N1C=C(C=C(C1C)C)C)OCC |
Origin of Product |
United States |
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